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molecular formula C8H18O B586344 6-Methylheptanol-d7 CAS No. 1795025-53-4

6-Methylheptanol-d7

Cat. No. B586344
M. Wt: 137.274
InChI Key: BWDBEAQIHAEVLV-UNAVHCQLSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04601836

Procedure details

Using the same screening procedure, 40 ml. of 15 wt. % HCl was mixed with 5 ml. of a phosphate ester surfactant sold under the trade name Klearfac AA-420 by BASF Wyandotte Corporation and identified (see Toxic Substances Control Act (TSCA) Chemical Substance Inventory, vol III, "User Guide and Indices to the Initial Inventory; Substance Name Index", May 1979) as oxirane, methyl-, polymer with oxirane, mono-C12 -C18 -alkyl ethers, phosphates consistent with the formulas (1) and (2). A clear solution with slight foam resulted. The first three additions of 1 ml. aliquots of isooctyl alcohol were solubilized resulting in a clear solution. The fourth ml. produced a hazy stable mixture and the fifth a stable emulsion. After a total of 5 ml. of isooctyl alcohol added and fifteen minutes of standing, 1 ml. of clear oil separated on top. The performance of this phosphate ester surfactant appears superior to other surfactants previously tested.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( 2 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
phosphate ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
III
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
mono-C12 -C18 -alkyl ethers
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
phosphates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten

Identifiers

REACTION_CXSMILES
Cl.[CH:2]1[C:11]2[C:12](C(Br)C(=O)C3[C:10]=2[C:5]2[C:6](C(C(Br)C(=O)[C:4]=2[CH:3]=1)=O)=CC=3)=[O:13].O1CC1>>[CH2:12]([OH:13])[CH2:11][CH2:2][CH2:3][CH2:4][CH:5]([CH3:10])[CH3:6]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Two
Name
( 2 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
phosphate ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC2=C3C(=CC=C4C3=C1C(=O)C(C4=O)Br)C(=O)C(C2=O)Br
Step Five
Name
III
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CC1
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CC1
Step Eight
Name
mono-C12 -C18 -alkyl ethers
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
phosphates
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Ten
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A clear solution with slight foam resulted

Outcomes

Product
Name
Type
product
Smiles
C(CCCCC(C)C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04601836

Procedure details

Using the same screening procedure, 40 ml. of 15 wt. % HCl was mixed with 5 ml. of a phosphate ester surfactant sold under the trade name Klearfac AA-420 by BASF Wyandotte Corporation and identified (see Toxic Substances Control Act (TSCA) Chemical Substance Inventory, vol III, "User Guide and Indices to the Initial Inventory; Substance Name Index", May 1979) as oxirane, methyl-, polymer with oxirane, mono-C12 -C18 -alkyl ethers, phosphates consistent with the formulas (1) and (2). A clear solution with slight foam resulted. The first three additions of 1 ml. aliquots of isooctyl alcohol were solubilized resulting in a clear solution. The fourth ml. produced a hazy stable mixture and the fifth a stable emulsion. After a total of 5 ml. of isooctyl alcohol added and fifteen minutes of standing, 1 ml. of clear oil separated on top. The performance of this phosphate ester surfactant appears superior to other surfactants previously tested.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( 2 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
phosphate ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
III
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
mono-C12 -C18 -alkyl ethers
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
phosphates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten

Identifiers

REACTION_CXSMILES
Cl.[CH:2]1[C:11]2[C:12](C(Br)C(=O)C3[C:10]=2[C:5]2[C:6](C(C(Br)C(=O)[C:4]=2[CH:3]=1)=O)=CC=3)=[O:13].O1CC1>>[CH2:12]([OH:13])[CH2:11][CH2:2][CH2:3][CH2:4][CH:5]([CH3:10])[CH3:6]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Two
Name
( 2 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
phosphate ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC2=C3C(=CC=C4C3=C1C(=O)C(C4=O)Br)C(=O)C(C2=O)Br
Step Five
Name
III
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CC1
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CC1
Step Eight
Name
mono-C12 -C18 -alkyl ethers
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
phosphates
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Ten
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A clear solution with slight foam resulted

Outcomes

Product
Name
Type
product
Smiles
C(CCCCC(C)C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04601836

Procedure details

Using the same screening procedure, 40 ml. of 15 wt. % HCl was mixed with 5 ml. of a phosphate ester surfactant sold under the trade name Klearfac AA-420 by BASF Wyandotte Corporation and identified (see Toxic Substances Control Act (TSCA) Chemical Substance Inventory, vol III, "User Guide and Indices to the Initial Inventory; Substance Name Index", May 1979) as oxirane, methyl-, polymer with oxirane, mono-C12 -C18 -alkyl ethers, phosphates consistent with the formulas (1) and (2). A clear solution with slight foam resulted. The first three additions of 1 ml. aliquots of isooctyl alcohol were solubilized resulting in a clear solution. The fourth ml. produced a hazy stable mixture and the fifth a stable emulsion. After a total of 5 ml. of isooctyl alcohol added and fifteen minutes of standing, 1 ml. of clear oil separated on top. The performance of this phosphate ester surfactant appears superior to other surfactants previously tested.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( 2 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
phosphate ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
III
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
mono-C12 -C18 -alkyl ethers
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
phosphates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten

Identifiers

REACTION_CXSMILES
Cl.[CH:2]1[C:11]2[C:12](C(Br)C(=O)C3[C:10]=2[C:5]2[C:6](C(C(Br)C(=O)[C:4]=2[CH:3]=1)=O)=CC=3)=[O:13].O1CC1>>[CH2:12]([OH:13])[CH2:11][CH2:2][CH2:3][CH2:4][CH:5]([CH3:10])[CH3:6]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Two
Name
( 2 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
phosphate ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC2=C3C(=CC=C4C3=C1C(=O)C(C4=O)Br)C(=O)C(C2=O)Br
Step Five
Name
III
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CC1
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CC1
Step Eight
Name
mono-C12 -C18 -alkyl ethers
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
phosphates
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Ten
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A clear solution with slight foam resulted

Outcomes

Product
Name
Type
product
Smiles
C(CCCCC(C)C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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